molecular formula C12H10N2O B1207967 N-(pyridin-4-yl)benzamide CAS No. 5221-44-3

N-(pyridin-4-yl)benzamide

Cat. No.: B1207967
CAS No.: 5221-44-3
M. Wt: 198.22 g/mol
InChI Key: PNWVOLKZHJEWQU-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)benzamide is an organic compound that features a benzamide moiety linked to a pyridine ring at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, material science, and coordination chemistry. The presence of both amide and pyridine functionalities allows it to participate in diverse chemical reactions and form complexes with metals.

Scientific Research Applications

N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and complexes with transition metals.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has shown its potential in developing treatments for diseases such as cancer and tuberculosis.

    Industry: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

Safety and Hazards

The safety information for “N-(pyridin-4-yl)benzamide” indicates that it has the GHS06 hazard pictogram, with the signal word "Danger" . The hazard statements include H301+H311+H331, and the precautionary statements include P260;P271;P280 .

Biochemical Analysis

Biochemical Properties

N-(pyridin-4-yl)benzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes such as cytochrome P450, influencing their activity and thus affecting various metabolic pathways. Additionally, this compound binds to certain proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular metabolism. These effects are critical for understanding how the compound can be used to manipulate cellular functions for therapeutic purposes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes or proteins, leading to conformational changes that either inhibit or activate their function. This binding can result in the modulation of gene expression, ultimately affecting various cellular processes. Understanding these molecular mechanisms is essential for developing targeted therapies using this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with cytochrome P450 enzymes, for example, can influence the metabolism of other compounds and affect overall metabolic homeostasis. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic diseases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity. Understanding the transport and distribution mechanisms of this compound is important for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding how this compound exerts its effects at the cellular level and for designing strategies to enhance its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(pyridin-4-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(pyridin-4-yl)benzoic acid.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: N-(pyridin-4-yl)benzoic acid.

    Reduction: N-(pyridin-4-yl)benzylamine.

    Substitution: N-(4-nitropyridin-4-yl)benzamide, N-(4-bromopyridin-4-yl)benzamide.

Comparison with Similar Compounds

N-(pyridin-4-yl)benzamide can be compared with other similar compounds such as:

  • N-(pyridin-2-yl)benzamide
  • N-(pyridin-3-yl)benzamide
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness: The uniqueness of this compound lies in its ability to form stable complexes with metals and its versatile reactivity due to the presence of both amide and pyridine functionalities. This makes it a valuable compound in the synthesis of coordination polymers and metal-organic frameworks, as well as in medicinal chemistry for drug development.

Properties

IUPAC Name

N-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-9H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWVOLKZHJEWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200259
Record name Benzamide, N-4-pyridinyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5221-44-3
Record name N-(4-Pyridyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5221-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-benzamido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-4-pyridinyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-4-pyridylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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